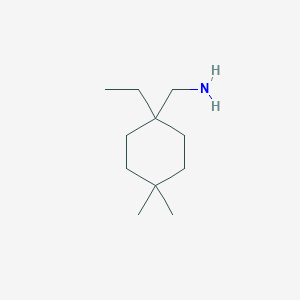
(1-Ethyl-4,4-dimethylcyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethyl-4,4-dimethylcyclohexyl)methanamine is an organic compound with the molecular formula C11H23N It is a derivative of cyclohexane, where the cyclohexane ring is substituted with an ethyl group, two methyl groups, and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-4,4-dimethylcyclohexyl)methanamine typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 4,4-dimethylcyclohexanone with ethylmagnesium bromide to form the corresponding alcohol, followed by reductive amination with formaldehyde and ammonia or an amine source to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethyl-4,4-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-Ethyl-4,4-dimethylcyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1-Ethyl-4,4-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Ethyl-4-methylcyclohexyl)methanamine
- (1-Methyl-4,4-dimethylcyclohexyl)methanamine
- (1-Ethyl-4,4-dimethylcyclohexyl)ethanol
Uniqueness
(1-Ethyl-4,4-dimethylcyclohexyl)methanamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective catalysts or bioactive molecules.
Propiedades
Fórmula molecular |
C11H23N |
|---|---|
Peso molecular |
169.31 g/mol |
Nombre IUPAC |
(1-ethyl-4,4-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H23N/c1-4-11(9-12)7-5-10(2,3)6-8-11/h4-9,12H2,1-3H3 |
Clave InChI |
DGSFZAKQXBKUNR-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(CC1)(C)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


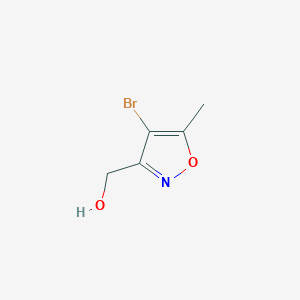


![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)

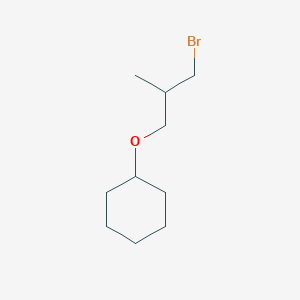

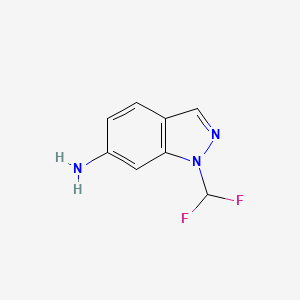
![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)
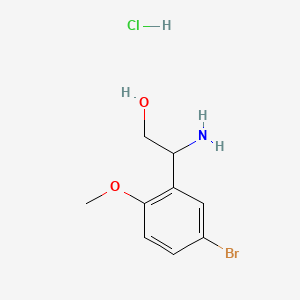



![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
